2-(2-Butyl-6-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole
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Overview
Description
2-(2-Butyl-6-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole is a synthetic organic compound characterized by its unique structural features. This compound belongs to the oxazole family, which is known for its diverse applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Butyl-6-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the preparation of a suitable phenyl derivative, followed by the introduction of the oxazole ring through cyclization reactions. Common reagents used in these reactions include strong acids or bases, and the reaction conditions may vary depending on the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through recrystallization or chromatography to achieve the desired level of purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Butyl-6-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxazole derivatives, while reduction can lead to the formation of more saturated compounds.
Scientific Research Applications
2-(2-Butyl-6-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research may focus on its potential therapeutic applications, such as drug development.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 2-(2-Butyl-6-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Butyl-6-methoxyphenyl)benzonitrile
- 2-Bromo-3,2’,6’-trimethoxy-6-methylbiphenyl
Uniqueness
Compared to similar compounds, 2-(2-Butyl-6-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole stands out due to its unique structural features and the specific applications it can be used for
Properties
CAS No. |
64957-65-9 |
---|---|
Molecular Formula |
C16H23NO2 |
Molecular Weight |
261.36 g/mol |
IUPAC Name |
2-(2-butyl-6-methoxyphenyl)-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C16H23NO2/c1-5-6-8-12-9-7-10-13(18-4)14(12)15-17-16(2,3)11-19-15/h7,9-10H,5-6,8,11H2,1-4H3 |
InChI Key |
QWHYKESYBIPVQB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C(=CC=C1)OC)C2=NC(CO2)(C)C |
Origin of Product |
United States |
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